![molecular formula C10H22N2O3 B2477354 Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate CAS No. 1565351-83-8](/img/structure/B2477354.png)

Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

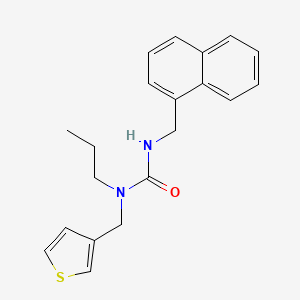

“Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate” is a protected amine . It is used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .

Synthesis Analysis

The synthesis of “this compound” involves the use of tert-Butyl N-(2,3-dihydroxypropyl)carbamate in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C12H26N2O4 . The average mass is 292.372 Da .Chemical Reactions Analysis

“this compound” is used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 262.35 . It has a predicted density of 1.033±0.06 g/cm3 and a predicted boiling point of 349.1±27.0 °C .Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate in Biological Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a related compound, is an important intermediate in biologically active compounds such as omisertinib (AZD9291). A rapid synthetic method for this compound was developed, which involved acylation, nucleophilic substitution, and reduction steps, with a total yield of 81% (Bingbing Zhao et al., 2017).

Medicinal Chemistry Applications : Novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including compounds related to Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate, have been synthesized and evaluated for antiarrhythmic and hypotensive properties. Some of these compounds exhibited significant hypotensive action and antiarrhythmic activity comparable to Propranolol (E. Chalina et al., 1998).

Chemical Reagents in Synthesis : this compound and related compounds have been used as chemical reagents in various synthetic procedures. For instance, the compound was involved in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine through steps including amino group protection, condensation, and de-protection, achieving an overall yield of 11.4% (Zhong-Qian Wu, 2011).

Building Blocks in Organic Synthesis : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar in structure to this compound, have been prepared and used as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These compounds have been described as valuable building blocks in organic synthesis (Xavier Guinchard et al., 2005).

Intermediate in Enantioselective Synthesis : this compound and related compounds have been used as intermediates in enantioselective syntheses, such as in the preparation of optically active β-secretase inhibitors (Arun K. Ghosh et al., 2017).

Enzymatic Kinetic Resolution : The compound has been studied for its enzymatic kinetic resolution, showing excellent enantioselectivity (E > 200), and has been transformed into corresponding optically pure enantiomers, which are crucial in synthesizing chiral organoselenanes and organotelluranes (Leandro Piovan et al., 2011).

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O3/c1-8(13)7-11-5-6-12-9(14)15-10(2,3)4/h8,11,13H,5-7H2,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASIESXIAXHZAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCNC(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2477271.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2477273.png)

![4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2477281.png)

![N-(1-cyanocyclohexyl)-2-({4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}amino)acetamide](/img/structure/B2477288.png)

![8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2477292.png)

![1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride](/img/structure/B2477294.png)